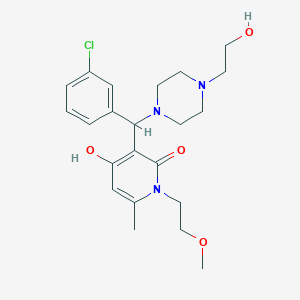

![molecular formula C25H29N5OS B2440848 5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-44-7](/img/structure/B2440848.png)

5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

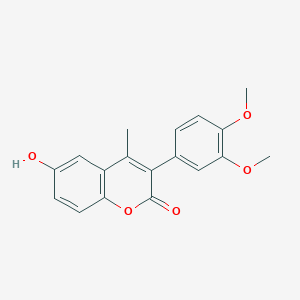

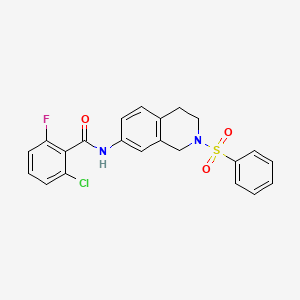

The compound “5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups, including a benzylpiperazine, a p-tolyl group, a thiazolo[3,2-b][1,2,4]triazole ring, and a hydroxyl group. These functional groups suggest that the compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex, due to the presence of multiple rings and functional groups. The benzylpiperazine and p-tolyl groups are likely to contribute to the overall bulkiness of the molecule, while the thiazolotriazole ring and hydroxyl group may be involved in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to depend on its precise molecular structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the potential for intermolecular interactions .科学的研究の応用

Heterocyclic Chemistry and Drug Design

Heterocyclic compounds, such as 1,2,4-triazoles, are cornerstone structures in medicinal chemistry due to their broad spectrum of biological activities. They serve as crucial scaffolds for developing new drugs with various pharmacological properties. The literature reveals significant interest in triazole derivatives for their potential anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Studies have underscored the importance of triazole derivatives in addressing diseases with high unmet medical needs, including neglected diseases and those caused by drug-resistant bacteria (Ferreira et al., 2013). The triazole core, similar to the structural motif in the compound of interest, underscores the significance of such heterocyclic compounds in rational drug design and the development of new therapeutic agents.

DNA Interaction and Radioprotection

Derivatives of benzimidazole, which share structural similarity with thiazolo[3,2-b]triazoles in terms of heterocyclic nature and potential for biological interaction, have been explored for their ability to bind to the minor groove of DNA, exhibiting specificity for AT-rich sequences. Such compounds, including Hoechst 33258 and its analogues, are not only used as fluorescent DNA stains due to their cell permeability but also have applications in radioprotection and as topoisomerase inhibitors (Issar & Kakkar, 2013). This reflects on the broader potential of 5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol and related compounds in biologically relevant interactions and therapeutic applications.

Corrosion Inhibition

Tolyltriazole derivatives are known for their effectiveness in inhibiting copper and brass corrosion in various environments. This illustrates the utility of triazole compounds beyond pharmaceuticals, extending into material science for protecting metals against corrosion. The ability of tolyltriazole to protect metals in different corrosive atmospheres showcases the versatility and broad applicability of triazole derivatives in industrial applications (Walker, 1976).

Pharmacological Implications

The presence of the benzylpiperazine moiety in pharmaceuticals has been linked to various therapeutic effects, including antidepressant and anxiolytic activities. Arylpiperazine derivatives are explored for their interactions with neurotransmitter receptors, indicating the relevance of such structures in developing CNS-active drugs (Caccia, 2007). This suggests that the compound , incorporating both benzylpiperazine and triazole moieties, could be of interest for CNS pharmacology research.

将来の方向性

特性

IUPAC Name |

5-[(4-benzylpiperazin-1-yl)-(4-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5OS/c1-3-21-26-25-30(27-21)24(31)23(32-25)22(20-11-9-18(2)10-12-20)29-15-13-28(14-16-29)17-19-7-5-4-6-8-19/h4-12,22,31H,3,13-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAXIHAOGCFDOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)CC5=CC=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Butyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2440770.png)

![2-(pyridin-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2440772.png)

![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B2440775.png)

![Methyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2440787.png)